3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with dichloro, methoxy, and thiophene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzamide core: This involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with appropriate amines under coupling conditions.
Introduction of the thiophene groups: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Oxidation of the tetrahydrothiophene ring: This step involves the oxidation of the tetrahydrothiophene ring to introduce the sulfone group, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and tetrahydrothiophene rings can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions.
Scientific Research Applications
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Biological Studies: It can be used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide
- 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide features a unique combination of substituents that may enhance its binding affinity and specificity for certain molecular targets
Properties
Molecular Formula |
C18H19Cl2NO4S2 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H19Cl2NO4S2/c1-11-3-5-26-16(11)9-21(13-4-6-27(23,24)10-13)18(22)12-7-14(19)17(25-2)15(20)8-12/h3,5,7-8,13H,4,6,9-10H2,1-2H3 |
InChI Key |
LSOCTFVEIRRGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origin of Product |
United States |
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